molecular formula C18H15N5O4S2 B2496330 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-19-2

3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2496330
CAS No.: 392292-19-2
M. Wt: 429.47
InChI Key: FDBQPHZEGDTCKX-UHFFFAOYSA-N
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Description

3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H15N5O4S2 and its molecular weight is 429.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Inhibitory Activities

A significant focus of scientific research on compounds similar to 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in their synthesis and evaluation for various inhibitory activities. For instance, compounds related to this chemical structure have been synthesized and tested for their inhibitory effects on protein tyrosine phosphatase 1B (PTP-1B), showing promising results as potential treatments for conditions like diabetes due to their hypoglycemic activity (Navarrete-Vázquez et al., 2012). Another study highlighted the desulfurization process of similar compounds, revealing insights into the formation of novel chemical structures, which is crucial for the development of new therapeutic agents (Argilagos et al., 1998).

Antimicrobial and Anticancer Potential

Research has also explored the antimicrobial and anticancer potential of related compounds. A series of 2-thiazolylamino-, 2-thiazolyloxy-, and 2-thiazolylthio-arylacetic acid derivatives were synthesized and evaluated, showing significant analgesic and anti-inflammatory effects, which could have implications for the treatment of various conditions (Maeda et al., 1983). Moreover, the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium was investigated, shedding light on potential applications in medicinal chemistry and materials science (Adhami et al., 2012).

Novel Drug Discovery and QSAR Studies

The compound's structure has been a basis for quantitative structure-activity relationship (QSAR) studies, aiming to predict the biological activity of novel compounds based on their chemical structure. Such research contributes significantly to drug discovery, allowing for the design of more effective and targeted therapeutic agents (Al-Masoudi et al., 2011).

Antiparasitic Activity

Notably, compounds with a similar structure have been evaluated for their antiparasitic activity, particularly against Neospora caninum, demonstrating the potential for treating parasitic infections. This line of research is crucial for developing new antiparasitic drugs, which are needed to combat resistance to existing treatments (Esposito et al., 2005).

Future Directions

: ChemSynthesis Database

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S2/c1-11-4-2-6-13(8-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)12-5-3-7-14(9-12)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQPHZEGDTCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.